GL516 vs. Rosiglitazone: Comparable Neuroprotective Efficacy in Astrocyte Model
In a head-to-head comparison within a rat astrocyte cell line (CTX-TNA2) stressed with the PPAR-γ antagonist G3335, GL516 was directly compared to rosiglitazone, a potent reference agonist. The study concluded that the neuroprotective effects of GL516 in restoring catalase activity, reducing ROS production, and decreasing apoptosis were 'comparable to the reference compound rosiglitazone, a potent and selective PPAR-γ agonist, mainly at prolonged exposure times (96 h)' [1].
| Evidence Dimension | Functional neuroprotective efficacy (catalase restoration, ROS reduction, apoptosis decrease) |
|---|---|
| Target Compound Data | Comparable to rosiglitazone |
| Comparator Or Baseline | Rosiglitazone (reference PPAR-γ agonist) |
| Quantified Difference | Statistically comparable effect at 96 hours (no significant difference reported) |
| Conditions | CTX-TNA2 rat astrocytes; PPAR-γ antagonism with G3335; 96h exposure |
Why This Matters
This evidence validates GL516 as a fibrate-based alternative to a gold-standard TZD, offering comparable in vitro neuroprotective efficacy for researchers focused on mechanistic studies of PPAR-γ in neurodegeneration.
- [1] Giampietro L, et al. PPAR-γ agonist GL516 reduces oxidative stress and apoptosis occurrence in a rat astrocyte cell line. Neurochem Int. 2019 Jun;126:239-245. doi: 10.1016/j.neuint.2019.03.021. PMID: 30946848. View Source
